7-(Trifluoromethyl)benzo[d]thiazol-2-amine
Overview
Description
“7-(Trifluoromethyl)benzo[d]thiazol-2-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “5-(trifluoromethyl)benzo[d]thiazol-2-amine” and “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, have been studied23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “7-(Trifluoromethyl)benzo[d]thiazol-2-amine”. However, there are studies on the synthesis of related compounds45. For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesized via Betti reaction5.Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)benzo[d]thiazol-2-amine” is not explicitly available. However, the structure of a similar compound, “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, has been studied3.Chemical Reactions Analysis
Specific chemical reactions involving “7-(Trifluoromethyl)benzo[d]thiazol-2-amine” are not readily available. However, there are studies on the chemical reactions of related compounds678.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(Trifluoromethyl)benzo[d]thiazol-2-amine” are not explicitly available. However, a similar compound, “6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine”, has a molecular formula of C8H5F3N2S2, an average mass of 250.264 Da, and a monoisotopic mass of 249.984619 Da3.Scientific Research Applications
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Medicinal Chemistry
- Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives are frequently used as biological probes in living systems as well as drugs in medicine .
- They have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .
- The extraordinarily satisfying properties of these drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .
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Anti-inflammatory Research
- Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
- These compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .
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Antibacterial Research
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Pharmaceutical Industry
- Benzo[d]thiazole derivatives are a vital class of organic compounds in the pharmaceutical industry for the treatment of some diseases like epilepsy and tuberculosis .
- They are applied as anticonvulsant, analgesic, anti-diabetic, anticancer, and antiviral agent .
- Examples of the clinically approved benzothiazole-based compounds are Halethazole (antibacterial), Thioflavin-T (amyloid imaging agent), Dimazole (antifungal), Ethoxzolamide (treatment of glaucoma), Phortress (antitumor), Riluzole (antidepressant), Flutemetamol (radiopharmaceutical), and Frentizole (immunosuppressive) .
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Electrosynthesis
- Organic electrosynthesis represents an environmentally benign and safer method than traditional methods for organic synthesis .
- The reaction of ammonium thiocyanate via C–H thiolation routes, using various aniline derivatives, resulted in a simple, green, and bromine-free synthesis of 2-amino benzothiazole in moderate to good yields under mild reaction conditions .
- Riluzole drug can be produced using the same procedure in moderate yields .
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Industrial Applications
- Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
- The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
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Antidepressant and Antiulcer Agents
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Green Chemistry
- Economic and green synthesis of biologically active heterocycles has become a trending research topic in green chemistry .
- The reaction of ammonium thiocyanate via C–H thiolation routes, using various aniline derivatives, resulted in a simple, green, and bromine-free synthesis of 2-amino benzothiazole in moderate to good yields under mild reaction conditions .
- Riluzole drug can be produced using the same procedure in moderate yields .
-
Photosensitizers and Rubber Vulcanization
- Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
- The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .
-
Liquid Crystals and Sensors
Safety And Hazards
Specific safety and hazard information for “7-(Trifluoromethyl)benzo[d]thiazol-2-amine” is not readily available. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Future Directions
The future directions for the study of “7-(Trifluoromethyl)benzo[d]thiazol-2-amine” are not explicitly stated in the available literature. However, given the interest in similar compounds, it’s likely that further research will continue to explore the properties and potential applications of this compound.
Please note that this analysis is based on the limited information available and may not fully cover “7-(Trifluoromethyl)benzo[d]thiazol-2-amine”. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
7-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOKBGMXQWHOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280616 | |
Record name | 7-(Trifluoromethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)benzo[d]thiazol-2-amine | |
CAS RN |
60388-39-8 | |
Record name | 7-(Trifluoromethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60388-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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